molecular formula C27H30N4O5 B11082990 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

Cat. No.: B11082990
M. Wt: 490.5 g/mol
InChI Key: LUVJPNJVABKIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound featuring a combination of benzodioxole, piperazine, pyrrolidinyl, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Piperazine Derivative Formation: The benzodioxole intermediate is then reacted with piperazine to form the piperazino derivative.

    Pyrrolidinyl Benzyl Intermediate: This involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzyl chloride with the piperazino derivative.

    Cyclization: The final step involves cyclization to form the dihydro-1H-pyrrole-2,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pyrrole and pyrrolidinyl moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the piperazine and benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C27H30N4O5/c32-25-2-1-9-30(25)21-6-3-19(4-7-21)17-31-26(33)15-22(27(31)34)29-12-10-28(11-13-29)16-20-5-8-23-24(14-20)36-18-35-23/h3-8,14,22H,1-2,9-13,15-18H2

InChI Key

LUVJPNJVABKIKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.